5-FluoroADB - 1971007-89-2

5-FluoroADB

Catalog Number: EVT-511306
CAS Number: 1971007-89-2
Molecular Formula: C20H28FN3O3
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Synthesis Analysis

The synthesis of 5-FluoroADB involves several key steps:

  1. Starting Materials: The primary reactants include 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and 3-methyl-L-valine methyl ester.
  2. Reaction Conditions: The synthesis typically employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the carboxylic acid and the amine.
  3. Procedure: The reaction is carried out under controlled conditions, often requiring specific temperatures and solvent environments to optimize yield and purity. For industrial production, stringent quality control measures are implemented to ensure consistency in the final product .
Molecular Structure Analysis

The molecular structure of 5-FluoroADB can be described as follows:

  • Chemical Formula: C15_{15}H20_{20}FN_{N}O2_{2}
  • Molecular Weight: Approximately 263.33 g/mol
  • Structural Features: The compound features a pentyl chain substituted with a fluorine atom at the fifth position on the indazole ring system. This specific arrangement contributes to its unique pharmacological properties.
  • Stereochemistry: The (S)-enantiomer of 5-FluoroADB exhibits distinct binding affinities compared to its (R)-counterpart, influencing its efficacy at cannabinoid receptors .
Chemical Reactions Analysis

5-FluoroADB participates in various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be achieved with lithium aluminum hydride, yielding alcohols or amines.
  • Substitution Reactions: The fluorine atom may be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogen exchange using chlorinating or brominating agents .
Mechanism of Action

The mechanism of action for 5-FluoroADB involves its interaction with cannabinoid receptors:

  • Receptor Binding: It binds to both CB1 and CB2 receptors, mimicking the effects of natural cannabinoids.
  • Physiological Effects: Activation of these receptors can lead to various physiological responses including analgesia, altered mood states, and changes in appetite.
  • Angiogenesis Influence: Studies have shown that 5-FluoroADB may enhance endothelial cell proliferation and angiogenesis through modulation of signaling pathways involving vascular endothelial growth factors (VEGF) and Angiopoietins .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-FluoroADB include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Exhibits instability under acidic or alkaline conditions, which can affect its analytical detection .
Applications

5-FluoroADB has several scientific applications:

  1. Analytical Reference Material: Used as a standard for identifying synthetic cannabinoids in biological samples.
  2. Pharmacological Research: Investigated for its binding affinity at cannabinoid receptors, contributing to studies on synthetic cannabinoids' pharmacodynamics.
  3. Forensic Toxicology: Employed in the detection of synthetic cannabinoid use in forensic cases, aiding in toxicological investigations related to human performance and postmortem analyses .
Molecular Pharmacology of 5-FluoroADB

Cannabinoid Receptor Interactions

Agonist Activity at CB1 and CB2 Receptors

5-FluoroADB (methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) functions as a high-potency full agonist at both CB1 and CB2 receptors. Binding studies demonstrate sub-nanomolar affinity for CB1 receptors (Ki < 1 nM), significantly exceeding THC's affinity [4] [7]. This compound induces rapid and sustained Gα~i/o~ protein activation, leading to inhibition of adenylyl cyclase and reduced intracellular cAMP levels. Functional assays using G protein-gated inwardly rectifying potassium (GIRK) channels reveal potent CB1-mediated channel activation (EC~50~ = 3.2 nM), confirming efficient G protein coupling [6].

  • Receptor Saturation Dynamics: 5-FluoroADB achieves >95% CB1 receptor occupancy at 10 nM concentrations, reflecting its high binding affinity [7].
  • β-Arrestin Recruitment: Unlike classical cannabinoids, 5-FluoroADB exhibits biased signaling toward G proteins with minimal β-arrestin2 recruitment (Emax < 25% relative to reference agonists) [7].

Comparative Efficacy with Natural and Synthetic Cannabinoids

Compared to natural and synthetic analogs, 5-FluoroADB demonstrates superior potency in CB1-mediated signaling pathways:

Table 1: Comparative CB1 Receptor Agonist Potency

CompoundCB1 EC~50~ (cAMP Inhibition)CB1 EC~50~ (GIRK Activation)
5-FluoroADB1.8 ± 0.3 nM3.2 ± 0.5 nM
Δ9-THC98.5 ± 12 nM250 ± 45 nM
JWH-01815.7 ± 2.1 nM28.3 ± 4.7 nM
WIN 55,212-212.4 ± 1.8 nM22.6 ± 3.2 nM

Data adapted from receptor functional assays [6] [7]. 5-FluoroADB is ~55-fold more potent than Δ9-THC in cAMP inhibition assays and ~78-fold more potent in GIRK activation. This enhanced efficacy stems from its fluorinated pentyl chain and carboxamide linker, which optimize hydrophobic interactions within the orthosteric binding pocket [4] [6].

Allosteric Modulation of Receptor Signaling Pathways

5-FluoroADB enhances signaling kinetics through non-competitive interactions with CB1 allosteric sites:

  • Positive Cooperativity: Shifts CB1 conformation toward high-affinity states for endogenous agonists (2-AG, anandamide), increasing their Emax by 40–60% in calcium flux assays [6].
  • Receptor Trafficking: Accelerates CB1 internalization (t~1/2~ = 8.2 min vs. 15 min for THC) via clathrin-dependent pathways, influencing signal duration [6].
  • TRPV1 Channel Crosstalk: Unlike JWH-018 or UR-144, 5-FluoroADB does not activate TRPV1 channels even at high micromolar concentrations, indicating receptor-specific targeting [6].

Intracellular Signaling Mechanisms

GSK-3β Phosphorylation and Angiogenic Pathways

5-FluoroADB dose-dependently increases phosphorylation of glycogen synthase kinase-3β (GSK-3β) at Ser^9^, an inhibitory site, in human brain microvascular endothelial cells (hBMECs). At 1 μM, it elevates p-GSK-3β(Ser^9^) levels by 3.8-fold versus controls, comparable to effects of growth factors like VEGF [1] [5]. This inactivation of GSK-3β triggers downstream angiogenic responses:

  • β-Catenin Stabilization: Nuclear β-catenin accumulation increases 2.5-fold, activating TCF/LEF transcription complexes [1].
  • HIF-1α Upregulation: Hypoxia-inducible factor-1α expression rises by 210% due to reduced GSK-3β-mediated degradation [5] [9].

  • Kinetic Profile: Maximal GSK-3β phosphorylation occurs within 15–30 min post-treatment, preceding angiogenic gene expression [1].

PI3K/Akt and Wnt/β-Catenin Pathway Modulation

The compound orchestrates pro-angiogenic signaling through interconnected PI3K/Akt and Wnt pathways:

  • PI3K/Akt Cascade: 5-FluoroADB (0.1 μM) increases Akt phosphorylation at Thr^308^ by 2.7-fold within 10 min, facilitating GSK-3β inactivation [1] [9]. PI3K inhibition (LY294002) abolishes this effect, confirming pathway dependence.
  • Wnt/β-Catenin Integration: Akt-phosphorylated GSK-3β fails to phosphorylate β-catenin, enabling its nuclear translocation. Wnt5a secretion increases 1.9-fold, amplifying canonical signaling [5].
  • Cross-Talk Nodes: Phosphorylated Akt directly inhibits GSK-3β, while stabilized β-catenin transactivates PI3K regulatory subunits, creating a feed-forward loop [9].

Impact on VEGF, ANG-1, and ANG-2 Expression

5-FluoroADB induces potent upregulation of angiogenic factors via transcriptional and post-translational mechanisms:

Table 2: Dose-Dependent Regulation of Angiogenic Factors in hBMECs

ConcentrationVEGF mRNAANG-1 mRNAANG-2 mRNAVEGF Protein
0.001 μM1.8 ± 0.2*1.5 ± 0.32.1 ± 0.4*1.7 ± 0.3*
0.01 μM3.2 ± 0.5**2.6 ± 0.4**3.8 ± 0.6**2.9 ± 0.4**
1 μM4.1 ± 0.7**3.3 ± 0.5**4.5 ± 0.8**3.8 ± 0.6**

Fold change vs. control; *p<0.05, *p<0.001; Data from qPCR/ELISA [1] [2] [5]*

  • VEGF Induction: Mediated by HIF-1α stabilization and SP1 transcription factor activation. VEGF secretion promotes endothelial migration and tube formation [1] [9].
  • Angiopoietin Dynamics: Elevated ANG-1 supports vessel stabilization, while increased ANG-2 disrupts endothelial integrity, enabling sprouting angiogenesis [2] [5].
  • Feedback Loops: Secreted VEGF further activates PI3K/Akt, reinforcing GSK-3β phosphorylation and angiogenic commitment [1] [9].

Compound Nomenclature

Properties

CAS Number

1971007-89-2

Product Name

5-FluoroADB

IUPAC Name

methyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m1/s1

InChI Key

PWEKNGSNNAKWBL-QGZVFWFLSA-N

SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.